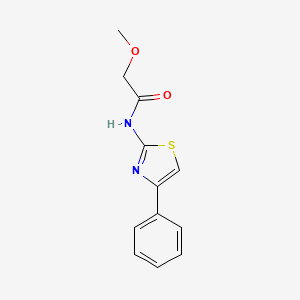

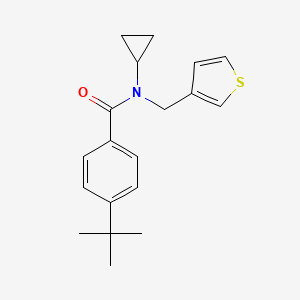

2-methoxy-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

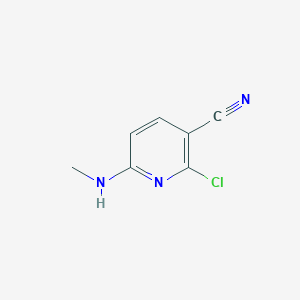

“2-methoxy-N-(4-phenyl-1,3-thiazol-2-yl)acetamide” is a compound that belongs to the class of organic compounds known as benzenesulfonamides . These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .

Synthesis Analysis

The synthesis of this compound involves several steps. The yield of the compound was reported to be 16.2 g (79%), and it appears as an off-white solid . The formation of the 4-nitro isomer in this case can be explained by the transfer of electronic density from the methoxy group in the position 2 on the 1,2,3-thiadiazole ring, which exhibits electron-accepting properties .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, the 1H NMR spectrum shows various peaks corresponding to different types of hydrogen atoms in the molecule .Chemical Reactions Analysis

Thiazoles, including “this compound”, exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The substituents on a particular position of the thiazole ring affect the biological outcomes to a great extent .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from its synthesis analysis. For instance, it is an off-white solid with a melting point of 199–201°C .Scientific Research Applications

Antioxidant and Anti-Inflammatory Properties

- Compounds related to 2-methoxy-N-(4-phenyl-1,3-thiazol-2-yl)acetamide demonstrate significant antioxidant and anti-inflammatory activities. Specifically, derivatives like N-[4-(o-methoxyphenyl)-1,3-thiazol-2-yl]-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide have shown both antioxidant and anti-inflammatory activities in multiple assays (Koppireddi et al., 2013).

Antimicrobial Activities

- Novel thiazole derivatives, which are structurally related to the compound , exhibit significant antimicrobial properties. These compounds are effective against a range of bacterial and fungal pathogens, suggesting their potential use in treating infectious diseases (Saravanan et al., 2010).

Potential in Cancer Treatment

- Certain derivatives, like the benzophenone-thiazole derivatives, show promise as VEGF-A inhibitors, indicating their potential role in cancer therapy. These compounds have demonstrated antiproliferative effects in in vitro studies (Prashanth et al., 2014).

Selective β3-Adrenergic Receptor Agonists

- N-phenyl-(2-aminothiazol-4-yl)acetamide derivatives have been evaluated as selective β3-adrenergic receptor agonists. These compounds show potential in treating conditions like obesity and type 2 diabetes due to their hypoglycemic activity in rodent models of diabetes (Maruyama et al., 2012).

Adenosine A3 Receptor Antagonists

- Derivatives of 2-aminothiazole have been synthesized and evaluated as selective antagonists for human adenosine A3 receptors, which can be relevant in various pharmacological applications (Jung et al., 2004).

Anticancer and Antiviral Activities

- Some thiazole derivatives demonstrate selective inhibition of leukemia cell lines and exhibit significant antiviral activities against certain virus strains. This highlights their potential in developing new anticancer and antiviral agents (Havrylyuk et al., 2013).

Safety and Hazards

While specific safety and hazard information for “2-methoxy-N-(4-phenyl-1,3-thiazol-2-yl)acetamide” is not available, general precautions include wearing suitable protective clothing, avoiding contact with skin and eyes, avoiding formation of dust and aerosols, using non-sparking tools, and preventing fire caused by electrostatic discharge steam .

Mechanism of Action

Target of Action

Thiazole derivatives, which include 2-methoxy-n-(4-phenyl-1,3-thiazol-2-yl)acetamide, have been found to exhibit a broad range of biological activities . They have been associated with antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to different biological effects . The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows for various types of binding to the target enzyme .

Biochemical Pathways

Thiazole derivatives can activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems .

Result of Action

Thiazole derivatives have been associated with a range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The solubility of thiazole derivatives in water, alcohol, ether, and various organic solvents suggests that their action may be influenced by the solvent environment .

Biochemical Analysis

Biochemical Properties

Thiazoles are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative .

Cellular Effects

Thiazoles have been found to have a wide range of effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Thiazoles are known to have varying effects over time, including changes in stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Thiazoles are known to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Thiazoles are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

Thiazoles are known to interact with various transporters and binding proteins, and can have effects on their localization or accumulation .

Subcellular Localization

Thiazoles can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Properties

IUPAC Name |

2-methoxy-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-16-7-11(15)14-12-13-10(8-17-12)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSDPCJILFHMGQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NC1=NC(=CS1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3'-acetyl-5,7-dimethyl-1-(2-methylpropyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl]acetamide](/img/structure/B2432635.png)

![2-{[1-(6-Tert-butylpyridazin-3-yl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2432643.png)

![2,3-dimethoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2432644.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2432645.png)

![N-(Cyclopropylmethyl)-1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-methylazetidin-3-amine](/img/structure/B2432646.png)